3-Aminobicyclo[1.1.1]pentane-1-carbonitrile
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Overview
Description
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile: is an organic compound with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with an amino group and a nitrile group attached to it . The rigid and symmetrical structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile typically involves the use of bicyclo[1.1.1]pentane derivatives as starting materials. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carbonitrile with ammonia under specific conditions to introduce the amino group . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile is used as a building block in organic synthesis due to its unique structure and reactivity . It serves as a precursor for the synthesis of more complex molecules and can be incorporated into various chemical frameworks .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a bioisostere of phenyl rings in drug design . Its rigid and symmetrical structure can mimic the spatial arrangement of phenyl rings, leading to improved pharmacokinetic properties and reduced off-target effects .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers . Its unique structure imparts desirable mechanical and thermal properties to the resulting materials .
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
- Bicyclo[1.1.1]pentane-1,3-dicarboxamide
- 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
- (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
Uniqueness: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile stands out due to its combination of an amino group and a nitrile group attached to the bicyclo[1.1.1]pentane core . This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-5-1-6(8,2-5)3-5/h1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRIZONVXYBNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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